N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide is a useful research compound. Its molecular formula is C20H21F2N3O2 and its molecular weight is 373.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Catalysis
Research has shown that oxalamide derivatives, similar in structure to N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide, are effective ligands in catalytic reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) significantly enhances the efficiency of copper-catalyzed coupling reactions between (hetero)aryl halides and 1-alkynes, producing a wide variety of internal alkynes under optimized conditions (Chen et al., 2023). This suggests that similar compounds could serve as potent catalysts or ligands in organic synthesis, leveraging their structural features for increased reaction efficiencies and selectivities.
Supramolecular Chemistry
Oxalamide derivatives have been shown to form stable supramolecular assemblies through hydrogen bonding and π-π interactions. A study on N,N'-diaryloxalamides revealed their ability to form polymeric tapes and trimers with pentafluorophenol via hydrogen bonding, highlighting the importance of these interactions in constructing well-defined supramolecular structures (Piotrkowska et al., 2007). Such properties could be harnessed for developing novel materials with specific functionalities, including molecular recognition, self-assembly, and the formation of nanoscale architectures.
Materials Science
Research into oxalamide derivatives extends into materials science, where their unique structural features contribute to the development of advanced materials. For example, their inclusion in electrochromic devices and polymers has been explored for potential applications in data security and sensing technologies. Specifically, a study on copolymers incorporating oxalamide units showed distinct electrochromic properties, indicating the potential of these materials in developing color-changing devices (Variş et al., 2007). This suggests that this compound could be part of innovative materials with tunable optical properties.
Catalysis and Sensing
Oxalamide derivatives also play a role in catalysis and sensing applications. They have been used as promoters for catalytic reactions, such as the N-arylation of oxazolidinones and amides, demonstrating high chemoselectivity and broad functional group tolerance (Bhunia et al., 2022). Additionally, their structural elements contribute to sensing mechanisms for detecting environmental pollutants and hazardous materials, underscoring their versatility in both synthesis and analytical applications.
Properties
IUPAC Name |
N'-(3,4-difluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBLPFNXPNMPZSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.